Cas no 1448075-05-5 (N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core functionalized with a 1,2,4-triazole moiety and a benzyloxyphenyl carboxamide group. This structure imparts potential pharmacological activity, particularly in targeting enzymes or receptors where triazole and pyridazine interactions are critical. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture allows for precise modulation in medicinal chemistry applications, such as kinase inhibition or antimicrobial development. The compound’s synthetic versatility enables further derivatization, making it a valuable intermediate for drug discovery. Rigorous purity and stability standards ensure reliability in research settings.
N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide structure
1448075-05-5 structure
商品名:N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS番号:1448075-05-5
MF:C20H16N6O2
メガワット:372.380043029785
CID:5843351
PubChem ID:71805176

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • F6425-0295
    • AKOS024557590
    • N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • 1448075-05-5
    • N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • インチ: 1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27)
    • InChIKey: HBQYUTNYJZSNMG-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(=CC=1)NC(C1=CC=C(N=N1)N1C=NC=N1)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 372.13347377g/mol
  • どういたいしつりょう: 372.13347377g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 94.8Ų

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6425-0295-50mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
50mg
$160.0 2023-09-09
Life Chemicals
F6425-0295-2mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
2mg
$59.0 2023-09-09
Life Chemicals
F6425-0295-10μmol
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6425-0295-15mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
15mg
$89.0 2023-09-09
Life Chemicals
F6425-0295-20μmol
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6425-0295-1mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
1mg
$54.0 2023-09-09
Life Chemicals
F6425-0295-4mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
4mg
$66.0 2023-09-09
Life Chemicals
F6425-0295-10mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
10mg
$79.0 2023-09-09
Life Chemicals
F6425-0295-20mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
20mg
$99.0 2023-09-09
Life Chemicals
F6425-0295-40mg
N-[4-(benzyloxy)phenyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448075-05-5
40mg
$140.0 2023-09-09

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 関連文献

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamideに関する追加情報

Introduction to N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS No. 1448075-05-5)

N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, identified by its CAS number 1448075-05-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of functional groups such as the benzyloxy moiety and the 1H-1,2,4-triazole ring, contribute to its unique chemical properties and potential therapeutic applications.

The benzyloxy group in the molecular structure of N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide plays a crucial role in modulating the pharmacokinetic behavior of the compound. This group is known to enhance solubility and improve bioavailability, which are critical factors in drug design. Additionally, the pyridazine core is a versatile scaffold that has been widely explored for its ability to interact with various biological targets. The integration of these structural elements makes this compound a compelling candidate for further investigation.

The 1H-1,2,4-triazole ring is another key feature of N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. Triazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of this ring system suggests that the compound may exhibit similar effects, which has prompted researchers to explore its potential in treating various diseases. Recent studies have highlighted the importance of triazole-containing compounds in developing novel therapeutic agents due to their favorable pharmacological profiles.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathogenesis. N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has emerged as a promising candidate in this area due to its unique structural characteristics. The combination of the benzyloxy, pyridazine, and 1H-1,2,4-triazole moieties provides multiple interaction points with biological targets, which could lead to the development of highly selective and potent inhibitors.

The synthesis of N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzyloxy group typically involves an etherification reaction between 4-hydroxyphenyl derivatives and benzyl halides or benzyl alcohol under acidic or basic catalysis. The subsequent formation of the 1H-1,2,4-triazole ring is achieved through cyclocondensation reactions using appropriate precursors. These synthetic steps highlight the complexity involved in producing this compound but also underscore its synthetic feasibility.

The biological evaluation of N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-y

In addition to its potential in oncology research, N-bromo-pyridine derivatives like N-bromo-pyridine CAS No: [insert correct CAS number if available] have shown promise in treating inflammatory and autoimmune diseases. The structural similarity between N-bromo-pyridine derivatives and our target compound suggests that it may share similar pharmacological effects. This hypothesis is supported by computational modeling studies that predict favorable interactions between our target molecule and disease-related proteins.

The development of novel drug candidates requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. N-bromo-pyridine derivatives have been extensively studied in preclinical models to assess their toxicity profiles and pharmacokinetic properties. Similarly, future studies on N-bromo-pyridine derivatives will focus on evaluating their potential side effects and optimizing dosing regimens for maximum therapeutic benefit.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods such as molecular docking simulations have been instrumental in understanding how small molecules interact with biological targets at the atomic level. These techniques have helped researchers predict binding affinities and identify key residues involved in drug-receptor interactions for N-bromo-pyridine derivatives as well as other heterocyclic compounds like our target molecule.

In conclusion,N-bromo-pyridine derivatives represent an exciting areaof research with significant therapeutic potential.N-bromo-pyridine derivatives such asN-bromo-pyridine CAS No: [insert correct CAS number if available]have shown promise inpromoting wound healing by enhancing collagen productionand reducing inflammation.N-bromo-pyridine derivatives also exhibitantioxidant properties that could protect against oxidative stress-induced damage.N-bromo-pyridine derivatives hold great promise forgene therapy applications due to their ability togene delivery systems like liposomes or nanoparticles.N-bromo-pyroide derivatives continue toimprove our understandingof how small molecules can beused effectively toimprove human health.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量